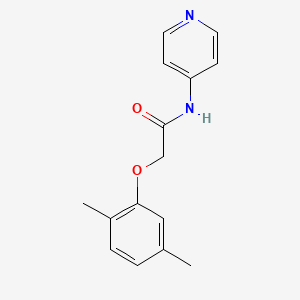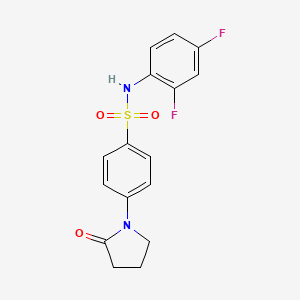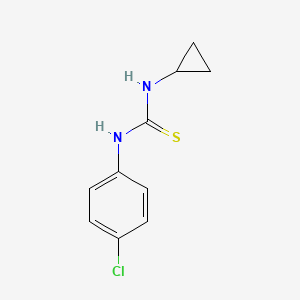
N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as Compound A, is a novel small molecule inhibitor that targets the inflammatory signaling pathway. It has shown promising results in pre-clinical studies as a potential therapeutic agent for various inflammatory diseases.
Mecanismo De Acción
N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. It prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
Pre-clinical studies have shown that N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A has potent anti-inflammatory effects. It reduces the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also reduces the infiltration of immune cells into inflamed tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A is its specificity towards the NF-κB pathway, which makes it a promising therapeutic agent for inflammatory diseases. However, its efficacy and safety in humans are yet to be established. In addition, the synthesis of N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A is complex and requires multiple steps, which can be a limitation in large-scale production.
Direcciones Futuras
There are several future directions for the research on N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A. One of the areas of interest is the evaluation of its efficacy in clinical trials for various inflammatory diseases. Another area of research is the development of more efficient synthesis methods for N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A. Furthermore, the identification of potential drug-drug interactions and the evaluation of its long-term safety profile are important areas of research.
Métodos De Síntesis
N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A can be synthesized through a multi-step process involving the reaction of 2,6-dimethylbenzaldehyde with methylsulfonyl chloride to form the corresponding sulfonyl benzaldehyde. This intermediate is then reacted with 3-aminopyridine and glycine to form N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A.
Aplicaciones Científicas De Investigación
N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A has been extensively studied for its potential therapeutic applications in various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Propiedades
IUPAC Name |
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-6-4-7-13(2)16(12)19(23(3,21)22)11-15(20)18-14-8-5-9-17-10-14/h4-10H,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYDPUQINHGPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5747097.png)
![ethyl 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5747100.png)

![4-methoxy-N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5747102.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5747110.png)
![N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5747115.png)
![3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5747124.png)


![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5747149.png)

![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B5747161.png)
![1-{3-[(4-bromobenzyl)oxy]phenyl}ethanone](/img/structure/B5747179.png)
